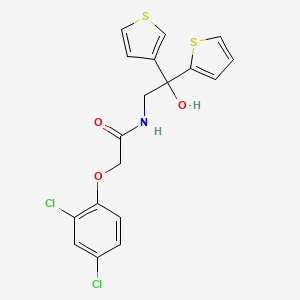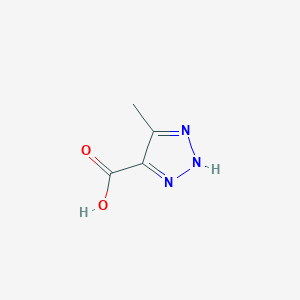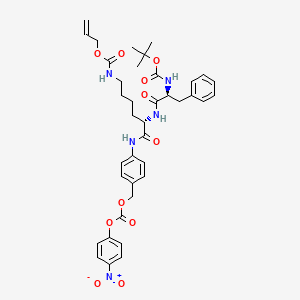
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15Cl2NO3S2 and its molecular weight is 428.34. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Pesticide Applications
One of the key applications of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the compound , is in the field of pesticides. These compounds have been characterized for their potential use as pesticides, supported by X-ray powder diffraction studies. Their structural characterization provides a foundation for further research and development in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Drug Development
There is significant research into the synthesis of derivatives like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which demonstrate potential as anticancer drugs. These compounds have been synthesized and characterized, with their anticancer activity confirmed by in silico modeling studies. This highlights the potential of these derivatives in developing new treatments for cancer (Sharma et al., 2018).
Herbicide Metabolism and Detoxification
The metabolism of chloroacetamide herbicides, which are structurally similar to the compound , has been studied in various plant species. The research shows that these compounds are initially converted to thioether conjugates, with variations observed between tolerant and susceptible plant seedlings. This provides insights into the selective phytotoxicity and potential mechanisms of detoxification of such herbicides (Breaux, 1987).
Synthesis of Derivatives with CNS Effects
Studies have also been conducted on the synthesis of derivatives like 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, exploring their effects on learning and memory in mice. This research opens up potential applications in neuropharmacology, particularly in enhancing cognitive functions (Jiang Jing-ai, 2006).
Comparative Metabolism in Liver Microsomes
Another area of research involves the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study provides crucial insights into how these compounds are processed differently in humans and rats, contributing to a better understanding of their toxicological profile (Coleman, Linderman, Hodgson, & Rose, 2000).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S2/c19-13-3-4-15(14(20)8-13)24-9-17(22)21-11-18(23,12-5-7-25-10-12)16-2-1-6-26-16/h1-8,10,23H,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLTZKTUGMYWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)









![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)